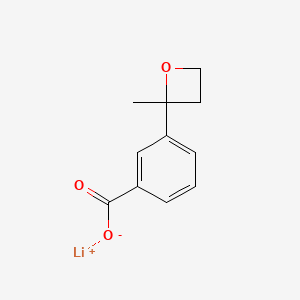

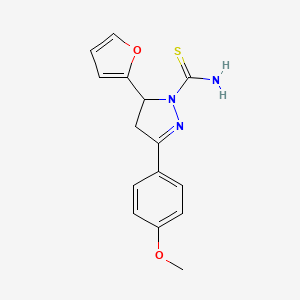

![molecular formula C7H13ClF3NO2 B3007934 3-[(二甲氨基)甲基]-4,4,4-三氟丁酸;盐酸盐 CAS No. 2418703-72-5](/img/structure/B3007934.png)

3-[(二甲氨基)甲基]-4,4,4-三氟丁酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride" is a fluorinated beta-amino acid derivative, which is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The presence of the trifluoromethyl group can impart unique physical and chemical properties to the molecule, making it a valuable target for synthesis.

Synthesis Analysis

The asymmetric synthesis of related beta-amino acids has been demonstrated in the literature. For instance, an asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid was achieved through a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, which is a biomimetic transamination process. This method provided high chemical yield and enantioselectivity and was practical for large-scale synthesis . Although this paper does not directly describe the synthesis of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride," the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, "3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride," was determined by single-crystal X-ray diffraction. This study revealed the E configuration of the C=N bond and the presence of electrostatic interactions and classical N-H...Cl hydrogen bonds stabilizing the salt form . These findings suggest that similar interactions and stabilizing forces could be present in the hydrochloride salt form of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid."

Chemical Reactions Analysis

The literature provides insights into the reactivity of similar compounds. For example, the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters to synthesize D- and L-3,3-difluoro-2-amino acids and their derivatives has been studied . These reactions involve the resolution of racemic mixtures and the preparation of enantiomerically enriched amino acids. While the specific chemical reactions of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride" are not detailed, the general reactivity patterns of fluorinated amino acids and their derivatives can be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated amino acids are influenced by the presence of the trifluoromethyl group, which can affect the molecule's acidity, lipophilicity, and metabolic stability. The synthesis of enantiomerically pure amino acids, such as those described in the literature, highlights the importance of chirality in determining the properties and potential biological activity of these compounds . The specific properties of "3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid; hydrochloride" would likely be characterized by its solubility, melting point, and stability, which can be influenced by the fluorinated side chain and the hydrochloride salt form.

科学研究应用

生物活性化合物的合成

Melnykov 等人 (2019 年) 开发了一种合成 3-芳基-3-三氟甲基-2,3-二氢-1H-吡咯并 [1,2-c]吡咯-1-酮的方法,这些酮是设计生物活性化合物中很有前途的支架。这涉及 3-氨基-3-芳基-4,4,4-三氟丁酸甲酯与 2,5-二甲氧基四氢呋喃缩合,然后进行分子内环化。合成的化合物使用各种光谱方法进行了确认 (Melnykov 等人,2019 年)。

抗生素和抗肿瘤物质

Kinoshita 和 Umezawa (1960 年) 对抗生素和相关物质进行了研究,合成了具有潜在抗肿瘤特性的各种不饱和酮羧酸。他们通过使用乙酰丙酮酸、多聚甲醛和二甲胺盐酸盐进行曼尼希反应来实现这一点 (Kinoshita 和 Umezawa,1960 年)。

亲水性化合物的识别

Sawada 等人 (2000 年) 发现,新型氟烷基封端的 N-(1,1-二甲基-3-氧代丁基)丙烯酰胺低聚物的自组装聚集体可以选择性识别亲水性氨基和 N,N-二甲基氨基化合物,将它们从水溶液转移到有机介质中。这一发现对各种科学应用中选择性化合物识别具有重要意义 (Sawada 等人,2000 年)。

酶促底物中的肽偶联

Brunel 等人 (2005 年) 说明了六氟磷酸苯并三唑-1-氧基三(二甲氨基)甲硅烷(BOP) 作为偶联剂的高效且多功能的用途。这对于合成各种取代的氨基酸衍生物特别有用,展示了该化学物质在酶促底物合成中的效用 (Brunel、Salmi 和 Letourneux,2005 年)。

分析化学中的衍生化技术

Ford 等人 (2007 年) 报告了一种技术,用于将水性羧酸快速衍生为相应的 2,2,2-三氟乙酰胺衍生物。该方法被认为是环境分析化学中酸化、萃取和异位衍生化的灵敏替代方案 (Ford、Burns 和 Ferry,2007 年)。

安全和危害

The compound has several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

作用机制

Mode of Action

Similar compounds with dimethylamino groups are known to interact with their targets through various mechanisms .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

属性

IUPAC Name |

3-[(dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-11(2)4-5(3-6(12)13)7(8,9)10;/h5H,3-4H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOMHIJQXAYMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea](/img/structure/B3007854.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3007856.png)

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![1-Tert-butyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3007865.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)